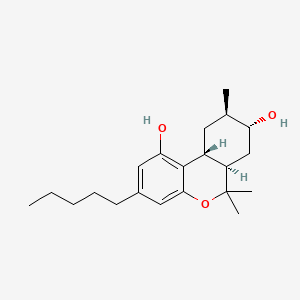

8(R)-hydroxy-9(R)-Hexahydrocannabinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H32O3 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(6aR,8R,9R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol |

InChI |

InChI=1S/C21H32O3/c1-5-6-7-8-14-10-18(23)20-15-9-13(2)17(22)12-16(15)21(3,4)24-19(20)11-14/h10-11,13,15-17,22-23H,5-9,12H2,1-4H3/t13-,15-,16-,17-/m1/s1 |

InChI Key |

CIVSDEYXXUHBPV-MWQQHZPXSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C[C@H]([C@@H](C[C@H]3C(OC2=C1)(C)C)O)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(C(CC3C(OC2=C1)(C)C)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 8(R)-hydroxy-9(R)-Hexahydrocannabinol: Discovery, Isolation, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current publicly available scientific information on 8(R)-hydroxy-9(R)-Hexahydrocannabinol (HHC). It is intended for research and informational purposes only. The pharmacological data for this specific metabolite is limited; therefore, much of the information regarding its biological activity is extrapolated from its parent compound, Hexahydrocannabinol (B1216694) (HHC), and the general pharmacology of cannabinoids.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained attention in the scientific community and consumer markets.[1] First synthesized in the 1940s, HHC is produced through the hydrogenation of tetrahydrocannabinol (THC), which saturates the double bond in the cyclohexene (B86901) ring.[2] Upon administration, HHC undergoes metabolism in the body, primarily by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites.[3][4] One such metabolite is this compound, an active metabolite formed from the 9(R)-HHC epimer.[1] This guide provides a comprehensive overview of the discovery, isolation, and current understanding of the pharmacological properties of 8(R)-hydroxy-9(R)-HHC.

Discovery and Metabolism

8(R)-hydroxy-9(R)-HHC is not a naturally occurring phytocannabinoid in the Cannabis sativa plant but is rather a product of in vivo metabolism of 9(R)-HHC.[1] The metabolic conversion of HHC is primarily hepatic, involving cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2C19.[3][4] These enzymes introduce a hydroxyl group onto the HHC molecule. Hydroxylation can occur at various positions, with the 8, 10, and 11 positions being common sites. 8(R)-hydroxy-9(R)-HHC has been identified as a minor metabolite of HHC in human urine.[1]

The metabolic pathway leading to the formation of 8(R)-hydroxy-9(R)-HHC is crucial for understanding the complete pharmacological and toxicological profile of HHC.

References

- 1. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. canatura.com [canatura.com]

- 4. hothousecucumber.com [hothousecucumber.com]

A Comprehensive Review of Hexahydrocannabinol (HHC) Pharmacology and Toxicology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained significant attention in both recreational and scientific circles. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as two primary epimers, (9R)-HHC and (9S)-HHC, which exhibit distinct pharmacological profiles. This technical guide provides a comprehensive overview of the current scientific understanding of HHC's pharmacology and toxicology, with a focus on quantitative data, experimental methodologies, and key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating this novel cannabinoid.

Pharmacology

The pharmacological effects of HHC are primarily mediated through its interaction with the endocannabinoid system, particularly the cannabinoid receptors type 1 (CB1) and type 2 (CB2). The stereochemistry at the C9 position plays a crucial role in the molecule's affinity and efficacy at these receptors.

Receptor Binding Affinities

Radioligand binding assays have been employed to determine the binding affinities (Ki) of the HHC epimers for human CB1 and CB2 receptors. These studies consistently demonstrate that the (9R)-HHC epimer possesses a significantly higher affinity for both receptors compared to the (9S)-HHC epimer. The binding affinity of (9R)-HHC is comparable to that of Δ⁹-THC.[1][2]

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

| (9R)-HHC | 15[1] | 13[1] |

| (9S)-HHC | 176[1] | 105[1] |

| Δ⁹-THC | ~15-40.7 | ~9.1-36 |

Functional Activity

Functional assays, such as cAMP accumulation assays, have been utilized to characterize the functional activity (EC50) of HHC epimers at cannabinoid receptors. These studies reveal that (9R)-HHC is a potent partial agonist at both CB1 and CB2 receptors, with an efficacy similar to that of Δ⁹-THC. In contrast, (9S)-HHC exhibits significantly diminished activity in functional assays, acting as a much weaker partial agonist.[1][3][4]

| Compound | CB1 Receptor EC50 (nM) | CB2 Receptor EC50 (nM) |

| (9R)-HHC | 3.4 - 53.4[1][3][4] | 6.2[1] |

| (9S)-HHC | 57 - 624.3[1][3][4] | - |

| Δ⁹-THC | ~3.9 | ~2.5 |

Signaling Pathway

HHC, primarily through the action of the (9R) epimer, activates CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a downstream signaling cascade, primarily through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is fundamental to the psychoactive and physiological effects of HHC.

References

Synthesis of 8(R)-hydroxy-9(R)-Hexahydrocannabinol from Cannabidiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of specific hexahydrocannabinol (B1216694) (HHC) isomers and their metabolites is a subject of growing interest within the scientific community, driven by the need to understand their pharmacological profiles and potential therapeutic applications. 8(R)-hydroxy-9(R)-Hexahydrocannabinol is a metabolite of the psychoactive cannabinoid 9(R)-Hexahydrocannabinol (9(R)-HHC)[1][2][3]. A direct, one-step synthesis of 8(R)-hydroxy-9(R)-HHC from cannabidiol (B1668261) (CBD) is not the standard synthetic route. Instead, its creation is a multi-step process that begins with the conversion of CBD to tetrahydrocannabinol (THC), followed by the hydrogenation of THC to HHC, and finally, the metabolic conversion to the hydroxylated form.

This technical guide provides a comprehensive overview of the synthetic pathway from cannabidiol to 9(R)-HHC, the immediate precursor to 8(R)-hydroxy-9(R)-HHC. It also discusses the metabolic formation of the target compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to aid researchers in this field.

Part 1: Conversion of Cannabidiol (CBD) to Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) and Δ⁸-Tetrahydrocannabinol (Δ⁸-THC)

The initial step in the synthesis of HHC from CBD is the acid-catalyzed cyclization of CBD to form Δ⁹-THC and/or Δ⁸-THC[4][5][6]. The choice of acid catalyst and reaction conditions can influence the ratio of the resulting THC isomers.

Experimental Protocols for CBD to THC Conversion

A common method for this conversion involves the use of a Lewis acid in an organic solvent. The following table summarizes various reported experimental conditions.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Product(s) | Yield (%) | Purity (%) | Reference |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane (B109758) (DCM) | 0 | 30 min | Δ⁹-THC, Δ⁸-THC, Δ⁸-iso-THC | - | 83% (Δ⁹-THC) | [7] |

| p-Toluenesulfonic Acid | Toluene | Reflux | 1 hour | Δ⁸-THC | - | 86% | [8] |

| Hydrochloric Acid (0.05%) | Ethanol | Boiling | 2 hours | Δ⁹-THC | 2% | - | [8] |

| Boron Trifluoride | - | - | - | Δ⁹-THC | 70% | - | [8] |

Detailed Experimental Protocol (BF₃·OEt₂ Method)[7]:

-

Dissolve Cannabidiol (CBD) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂) to the stirred solution.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion (typically within 30 minutes), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of THC isomers.

-

Purify the crude product using column chromatography to isolate the desired THC isomer(s).

Part 2: Hydrogenation of Δ⁹-THC and Δ⁸-THC to Hexahydrocannabinol (HHC)

The second step involves the catalytic hydrogenation of the double bond in the cyclohexene (B86901) ring of THC to yield a diastereomeric mixture of 9(R)-HHC and 9(S)-HHC[1][9]. The ratio of these diastereomers is dependent on the starting THC isomer and the catalyst employed[10][11].

Experimental Protocols for THC to HHC Hydrogenation

Catalytic hydrogenation is typically performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.

| Starting Material | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Reaction Time (h) | Product Ratio (9R:9S) | Reference |

| Δ⁹-THC | Platinum catalyst | - | - | - | - | Excess 9R-HHC | [10] |

| Δ⁹-THC | Palladium catalyst | - | - | - | - | Excess 9S-HHC | [10] |

| Δ⁸-THC | Platinum catalyst | - | - | - | - | 1:3 | [10] |

| Δ⁸-THC | Tri(acetylacetonato)iron(III) / Thiophenol / Silibenzene | - | - | - | - | 11:1 | [10] |

| Δ⁹-THC or Δ⁸-THC | Pd/C | - | 1-5 | 25-50 | 3-72 | Mixture | [12] |

Detailed Experimental Protocol (General Hydrogenation)[12]:

-

Dissolve the purified THC isomer in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

-

Add the catalyst (e.g., 10% Pd/C) to the solution.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 bar).

-

Stir the reaction mixture at the specified temperature (e.g., 25-50 °C) for the required duration (3-72 hours), monitoring the reaction by TLC or HPLC.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude HHC product.

-

Purify the crude product, if necessary, using column chromatography.

Part 3: Separation of 9(R)-HHC and 9(S)-HHC Diastereomers

The hydrogenation of THC typically results in a mixture of 9(R)-HHC and 9(S)-HHC diastereomers. As 9(R)-HHC is the direct precursor to the target metabolite, separation of these isomers is crucial. Chromatographic techniques are commonly employed for this purpose.

Separation Techniques:

-

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to resolve the 9(R) and 9(S) epimers[13].

-

Supercritical Fluid Chromatography (SFC): This technique has also been shown to be effective in separating HHC diastereomers[14].

Part 4: Metabolic Formation of this compound

8(R)-hydroxy-9(R)-HHC has been identified as a significant metabolite of 9(R)-HHC in biological systems[1][2][3]. The hydroxylation at the 8-position is an enzymatic process that occurs in the body, primarily in the liver.

Metabolic Pathway:

The metabolism of 9(R)-HHC involves cytochrome P450 enzymes, which catalyze the introduction of a hydroxyl group at the C-8 position of the hexahydrocannabinol structure. This biotransformation is a key step in the detoxification and elimination of HHC from the body.

Visualizations

Synthetic Pathway from CBD to 9(R)-HHC

Caption: Synthetic route from Cannabidiol to 9(R)-Hexahydrocannabinol.

Metabolic Conversion of 9(R)-HHC to 8(R)-hydroxy-9(R)-HHC

Caption: Metabolic pathway of 9(R)-HHC to its hydroxylated metabolite.

Disclaimer: The information provided in this technical guide is intended for research, scientific, and drug development professionals. The synthesis and handling of these compounds should only be carried out by qualified individuals in a controlled laboratory setting, in compliance with all applicable laws and regulations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Conversion of Cannabidiol (CBD) into Psychotropic Cannabinoids Including Tetrahydrocannabinol (THC): A Controversy in the Scientific Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. blimburnseeds.com [blimburnseeds.com]

- 7. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20040143126A1 - Conversion of cbd to delta8-thc and delta9-thc - Google Patents [patents.google.com]

- 9. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.who.int [cdn.who.int]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 9S-Hexahydrocannabinol (9S-HHC) and 9R-Hexahydrocannabinol (9R-HHC)– Enantiomers or Stereoisomers? [restek.com]

- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]

In Vitro Metabolism of Hexahydrocannabinol (HHC) Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently gained attention in the scientific community and recreational markets. As a hydrogenated derivative of tetrahydrocannabinol (THC), HHC exists as a mixture of two diastereomers: (9R)-HHC and (9S)-HHC. The (9R)-HHC epimer is known to be the more psychoactive of the two, exhibiting a higher binding affinity for cannabinoid receptors.[1] Understanding the metabolic fate of these isomers is crucial for assessing their pharmacological activity, potential toxicity, and for the development of reliable analytical methods for their detection. This technical guide provides an in-depth overview of the current knowledge on the in vitro metabolism of HHC isomers, focusing on metabolic pathways, quantitative data, experimental protocols, and associated signaling pathways.

Metabolic Pathways of HHC Isomers

The in vitro metabolism of HHC isomers proceeds through Phase I and Phase II reactions, primarily in the liver. These biotransformations are catalyzed by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), respectively.

Phase I Metabolism: Oxidation

The primary route of Phase I metabolism for HHC isomers is oxidation, which involves hydroxylation and subsequent oxidation to carboxylic acids.[2] This process is analogous to the metabolism of Δ⁹-THC.[3] The specific CYP isoforms responsible for HHC metabolism are yet to be definitively identified but are presumed to be similar to those that metabolize THC, namely CYP2C9, CYP2C19, and CYP3A4.[3][4]

The main oxidative metabolic reactions include:

-

Hydroxylation: The addition of a hydroxyl group (-OH) to the HHC molecule. The most common sites of hydroxylation are the C11 position (forming 11-OH-HHC), the C8 position (forming 8-OH-HHC), and various positions on the pentyl side chain (e.g., 4'-OH-HHC, 5'-OH-HHC).[2][3][5] Studies have shown stereoselective hydroxylation, with the C11 position being the preferred site for (9R)-HHC and the C8 position for (9S)-HHC.[3]

-

Oxidation to Carboxylic Acid: The hydroxylated metabolites, particularly 11-OH-HHC, can be further oxidized to form carboxylic acid derivatives, such as 11-nor-9-carboxy-HHC (HHC-COOH).[3][6] This metabolite is a major end-product of HHC metabolism.

Phase II Metabolism: Glucuronidation

Following Phase I oxidation, the hydroxylated HHC metabolites and the parent HHC molecule can undergo Phase II conjugation reactions, primarily glucuronidation.[2] This process involves the attachment of a glucuronic acid moiety, which increases the water solubility of the compounds and facilitates their excretion. UGT enzymes catalyze this reaction. The specific UGT isoforms involved in HHC glucuronidation have not been fully elucidated, but research on other cannabinoids suggests that UGT1A9 and UGT2B7 are likely candidates.[4] A significant portion of hydroxylated HHC metabolites are found as glucuronide conjugates in biological samples.[2]

Quantitative Data on HHC Metabolism

The following tables summarize the available quantitative data on the in vitro metabolism of HHC isomers.

Table 1: Concentrations of HHC Isomers and their Metabolites in Blood Samples after a Single Smoked Administration [5]

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0–3h (ng·h/mL) | Half-life (h) |

| (9R)-HHC | 44.5 ± 24.3 | 0.2 ± 0.1 | 47.9 ± 37.1 | 1.1 ± 0.5 |

| (9S)-HHC | 14.8 ± 8.7 | 0.2 ± 0.1 | 16.9 ± 13.5 | 1.1 ± 0.4 |

| 11-OH-(9R)-HHC | 2.9 ± 2.1 | 0.3 ± 0.2 | 3.1 ± 2.6 | - |

| 8(R)-OH-(9R)-HHC | 7.9 ± 4.9 | 0.3 ± 0.2 | 8.8 ± 6.9 | 1.5 ± 0.6 |

| 11-nor-9(R)-carboxy-HHC | 17.5 ± 15.1 | 1.2 ± 1.3 | 43.7 ± 48.2 | - |

| 11-nor-9(S)-carboxy-HHC | 2.5 ± 1.8 | 0.8 ± 0.7 | 5.2 ± 4.9 | - |

Data are presented as mean ± standard deviation.

Table 2: Lower Limit of Quantification (LLOQ) for HHC Isomers and Metabolites in Biological Matrices [7][8]

| Analyte | LLOQ in Blood (ng/mL) | LLOQ in Oral Fluid (ng/mL) | LLOQ in Urine (ng/mL) |

| (9R)-HHC | 0.2 | 0.25 | 0.25 |

| (9S)-HHC | 0.2 | 0.25 | 0.25 |

| 11-OH-(9R)-HHC | 0.2 | - | - |

| 8-OH-(9R)-HHC | 0.2 | - | - |

| 11-nor-9(R)-carboxy-HHC | 2.0 | - | 1.0 |

| 11-nor-9(S)-carboxy-HHC | 2.0 | - | 1.0 |

Experimental Protocols

This section outlines typical methodologies for key experiments in the in vitro study of HHC metabolism.

Incubation with Human Liver Microsomes (HLMs)[9][10]

This protocol is designed to assess the Phase I metabolism of HHC isomers.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

(9R)-HHC and (9S)-HHC standards

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Incubator or water bath at 37°C

-

-

Procedure:

-

Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and HHC isomer (e.g., 10 µM) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for metabolites using LC-MS/MS.

-

Incubation with Human Hepatocytes[2][11]

This protocol allows for the study of both Phase I and Phase II metabolism.

-

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

-

Collagen-coated culture plates

-

(9R)-HHC and (9S)-HHC standards

-

Incubator (37°C, 5% CO2)

-

Acetonitrile or other suitable organic solvent for extraction

-

-

Procedure:

-

Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

-

Replace the medium with fresh culture medium containing the HHC isomer at the desired concentration (e.g., 10 µM).

-

Incubate the cells for various time points (e.g., 1, 3, and 5 hours).

-

At each time point, collect the culture medium and lyse the cells.

-

Extract the parent compound and its metabolites from the medium and cell lysate using an organic solvent.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7][12][13][14]

LC-MS/MS is the gold standard for the identification and quantification of HHC and its metabolites.

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer.

-

-

Chromatographic Conditions:

-

Column: A chiral column is required for the separation of (9R)-HHC and (9S)-HHC isomers. A C18 column is typically used for the separation of metabolites.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan/product ion scan for metabolite identification. Specific precursor-to-product ion transitions are selected for each analyte and internal standard.

-

Signaling Pathways

HHC isomers exert their biological effects primarily through interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[9][10] The activation of these receptors triggers intracellular signaling cascades.

CB1 Receptor Signaling Pathway

The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.

References

- 1. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Hepatic Enzymes Relevant to the Disposition of (−)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Activity of 8(R)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid derived from the hydrogenation of tetrahydrocannabinol (THC), has emerged as a prominent compound in both recreational and research settings. The biological effects of HHC are primarily attributed to its stereoisomers, with 9(R)-HHC demonstrating significantly higher cannabimimetic activity than its 9(S) counterpart. Recent metabolic studies have identified 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC) as a major metabolite of 9(R)-HHC. This technical guide provides a comprehensive overview of the current understanding of the biological activity of 8(R)-OH-9(R)-HHC, focusing on its metabolic formation and the pharmacological profile of its parent compound, 9(R)-HHC, due to the limited direct research on the metabolite itself.

Section 1: Metabolism of 9(R)-Hexahydrocannabinol to this compound

The biotransformation of 9(R)-HHC is a critical aspect of its pharmacology. In vivo studies have demonstrated that 9(R)-HHC is extensively metabolized, with hydroxylation being a key pathway. 8(R)-hydroxy-9(R)-HHC has been identified as a significant metabolite, particularly in urine.[1][2][3] The metabolic process is primarily mediated by cytochrome P450 enzymes in the liver.[4]

The formation of 8(R)-OH-9(R)-HHC is a notable distinction in the metabolism of HHC compared to THC, where 11-hydroxylation is the more dominant initial step.[1] While 11-hydroxy-HHC is also formed, studies have indicated that 8(R)-OH-9(R)-HHC is a preferred hydroxylated metabolite.[1] It is important to note that while 8(R)-OH-9(R)-HHC is detected in both blood and urine, its epimer, 8(S)-OH-9(S)-HHC (a metabolite of 9(S)-HHC), has been reported to be detectable only in urine.[5]

The following diagram illustrates the metabolic pathway from the parent compound to its hydroxylated metabolite.

Section 2: Biological Activity of the Parent Compound, 9(R)-Hexahydrocannabinol

Due to a lack of direct pharmacological data on 8(R)-OH-9(R)-HHC, understanding the biological activity of its precursor, 9(R)-HHC, is paramount. 9(R)-HHC is a potent cannabinoid that interacts with the endocannabinoid system, primarily through the cannabinoid receptors type 1 (CB1) and type 2 (CB2).

Receptor Binding Affinities and Functional Activity

Studies have consistently shown that 9(R)-HHC binds with high affinity to both CB1 and CB2 receptors, acting as a partial agonist.[6][7] Its binding affinity and functional potency are comparable to that of Δ⁹-THC.[6][8] In contrast, the 9(S)-HHC epimer exhibits significantly lower binding affinity and functional activity.[6][8]

Table 1: Quantitative Pharmacological Data for 9(R)-HHC and Related Compounds

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| 9(R)-HHC | CB1 | 15 ± 0.8[9] | 3.4 ± 1.5[9] |

| CB2 | 13 ± 0.4[9] | 6.2 ± 2.1[9] | |

| 9(S)-HHC | CB1 | 176 ± 3.3[9] | 57 ± 19[9] |

| CB2 | 105 ± 26[9] | 55 ± 10[9] | |

| Δ⁹-THC | CB1 | 15 ± 4.4[9] | 3.9 ± 0.5[9] |

| CB2 | 9.1 ± 3.6[9] | 2.5 ± 0.7[9] |

In Vivo Effects

The potent interaction of 9(R)-HHC with cannabinoid receptors translates to significant in vivo effects, characteristic of CB1 receptor activation. These effects include analgesia, hypolocomotion, catalepsy, and hypothermia, collectively known as the "cannabinoid tetrad".[10] Animal studies have demonstrated that 9(R)-HHC is significantly more potent in eliciting these effects than 9(S)-HHC.[10]

Section 3: Experimental Protocols

Radioligand Binding Assays

To determine the binding affinity (Ki) of 9(R)-HHC for CB1 and CB2 receptors, competitive radioligand binding assays are employed.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing human CB1 or CB2 receptors are prepared.

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, BSA, and protease inhibitors.

-

Competition Binding: Membranes are incubated with a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (9(R)-HHC).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors like CB1 and CB2, which are coupled to Gi/o proteins, agonist activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Methodology:

-

Cell Culture: Cells stably expressing the human CB1 or CB2 receptor are cultured.

-

Stimulation: The cells are stimulated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.

-

Treatment: The forskolin-stimulated cells are then treated with varying concentrations of the test compound (9(R)-HHC).

-

Incubation: The cells are incubated for a specific time to allow for receptor activation and modulation of cAMP levels.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration-response curve is plotted, and the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated.

Section 4: Signaling Pathways

The activation of CB1 and CB2 receptors by agonists like 9(R)-HHC initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels. Additionally, CB1 and CB2 receptor activation can modulate other signaling pathways, including mitogen-activated protein kinase (MAPK) pathways and ion channels.

Conclusion and Future Directions

This compound is a prominent metabolite of the psychoactive cannabinoid 9(R)-HHC. While its formation and detection in biological matrices are documented, a significant gap exists in the scientific literature regarding its own biological activity. The potent pharmacological profile of its parent compound, 9(R)-HHC, which closely mimics that of Δ⁹-THC, suggests that 8(R)-OH-9(R)-HHC could also possess significant biological activity. Future research should focus on the synthesis and pharmacological characterization of this metabolite to fully understand its contribution to the overall effects of HHC. This includes conducting receptor binding and functional assays to determine its affinity and efficacy at cannabinoid receptors and in vivo studies to assess its behavioral and physiological effects. Such data will be invaluable for a comprehensive understanding of HHC pharmacology and for informing drug development and regulatory decisions.

References

- 1. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical toxicology of the semi-synthetic cannabinoid hexahydrocannabinol studied in human samples, pooled human live… [ouci.dntb.gov.ua]

- 4. 8-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 10. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]

Receptor Binding Affinity of 8(R)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. It is typically produced through the hydrogenation of delta-8 or delta-9-tetrahydrocannabinol (THC), resulting in a mixture of two diastereomers: 9(R)-HHC and 9(S)-HHC. Preclinical studies have indicated that 9(R)-HHC possesses pharmacological properties similar to THC. The metabolism of HHC is an active area of research, with several hydroxylated metabolites being identified. This guide focuses on the receptor binding affinity of a specific metabolite, 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC), in the context of its parent compounds.

Quantitative Receptor Binding Data

The following table summarizes the reported receptor binding affinities (Ki) of 9(R)-HHC and 9(S)-HHC for the human cannabinoid receptors CB1 and CB2. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Reference |

| 9(R)-HHC | CB1 | 15 | [4][5][6] |

| CB2 | 13 | [5] | |

| 9(S)-HHC | CB1 | 176 | [4][5] |

| CB2 | 105 | [5] |

Note: As of the latest literature review, specific Ki or IC50 values for this compound at CB1 and CB2 receptors have not been published.

Experimental Protocols

The determination of cannabinoid receptor binding affinity is typically achieved through competitive radioligand binding assays. Below is a generalized protocol based on common methodologies.

Radioligand Competition Binding Assay for CB1 and CB2 Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 8(R)-hydroxy-9(R)-HHC) by measuring its ability to displace a known radiolabeled ligand from the CB1 or CB2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940 or [³H]WIN 55,212-2.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂, 1 mM CaCl₂) and a protease inhibitor cocktail.

-

Scintillation Cocktail: A liquid scintillation cocktail for detecting radioactivity.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the assay buffer, cell membranes, and either the test compound at various concentrations, buffer only (for total binding), or the non-specific binding control.

-

Add the radioligand at a concentration near its Kd value to all wells.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

Caption: Workflow for a typical cannabinoid receptor radioligand binding assay.

Cannabinoid Receptor Signaling Pathway

Caption: Simplified signaling cascade following cannabinoid receptor activation.

Conclusion

While direct receptor binding data for this compound is currently lacking in the public domain, the established high affinity of its parent compound, 9(R)-HHC, for both CB1 and CB2 receptors suggests that its metabolites may also exhibit significant receptor interactions. Further research is imperative to elucidate the full pharmacological profile of HHC metabolites to better understand their potential physiological effects and therapeutic applications. The protocols and pathways detailed in this guide provide a framework for conducting and interpreting such future studies.

References

- 1. Disposition of Hexahydrocannabinol Epimers and Their Metabolites in Biological Matrices following a Single Administration of Smoked Hexahydrocannabinol: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

Pharmacological Profile of 8(R)-hydroxy-9(R)-Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available scientific information. The pharmacological profile of 8(R)-hydroxy-9(R)-Hexahydrocannabinol is an area of ongoing research, and data is limited.

Introduction

This compound (8(R)-OH-9(R)-HHC) is a hydroxylated metabolite of 9(R)-Hexahydrocannabinol (9(R)-HHC), a semi-synthetic cannabinoid that has gained significant attention in recent years. As a metabolite, understanding the pharmacological profile of 8(R)-OH-9(R)-HHC is crucial for a comprehensive assessment of the activity, and safety of its parent compound. This technical guide synthesizes the available data on 8(R)-OH-9(R)-HHC, focusing on its metabolic context and providing detailed experimental protocols relevant to its study. Due to the limited direct pharmacological data on this specific metabolite, the profile of the well-characterized parent compound, 9(R)-HHC, is presented to offer a predictive framework.

Metabolism of Hexahydrocannabinol (B1216694) (HHC)

HHC undergoes extensive phase I and phase II metabolism in humans. The primary routes of phase I metabolism involve hydroxylation at various positions on the hexahydrocannabinol structure, primarily mediated by cytochrome P450 enzymes. 8(R)-hydroxy-9(R)-HHC has been identified as a metabolite of 9(R)-HHC in biological matrices, including blood and urine, following HHC administration. However, it is generally considered a minor metabolite compared to other hydroxylated and carboxylated forms.

The metabolic fate of HHC is complex, with multiple stereoisomers of hydroxylated metabolites being formed. The main hydroxylated metabolite of 9(R)-HHC is typically 11-hydroxy-9(R)-HHC. The formation of 8-hydroxy metabolites, including 8(R)-OH-9(R)-HHC, represents a less predominant pathway.

Metabolic Pathway of 9(R)-HHC

Pharmacological Data

Direct quantitative pharmacological data for this compound, including receptor binding affinities and functional activity, are not extensively available in the current scientific literature. The activity of cannabinoid metabolites can vary significantly from their parent compounds. However, as a preliminary framework, the pharmacological profile of the parent compound, 9(R)-HHC, is provided below. 9(R)-HHC is known to be the more pharmacologically active epimer of HHC.

Pharmacological Profile of 9(R)-Hexahydrocannabinol (9(R)-HHC)

| Parameter | Receptor | Value | Reference Compound | Value |

| Binding Affinity (Ki) | CB1 | 15 nM ± 0.8 nM | Δ⁹-THC | 15 nM ± 4.4 nM |

| CB2 | 13 nM ± 0.4 nM | Δ⁹-THC | 9.1 nM ± 3.6 nM | |

| Functional Activity (EC50) | CB1 | 3.4 nM ± 1.5 nM | Δ⁹-THC | 3.9 nM ± 0.5 nM |

| CB2 | 6.2 nM ± 2.1 nM | Δ⁹-THC | 2.5 nM ± 0.7 nM |

Data compiled from publicly available research. Values are indicative and may vary between studies.

Experimental Protocols

The following are generalized protocols for key experiments used in the pharmacological characterization of cannabinoids and their metabolites.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for cannabinoid receptors (CB1 or CB2) by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2).

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (e.g., 8(R)-hydroxy-9(R)-HHC).

-

Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist like WIN-55,212-2).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, vehicle, or the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

GTPγS Binding Assay (Functional Activity)

This assay measures the functional activity of a compound at G-protein coupled receptors (GPCRs) like CB1 and CB2. It quantifies the agonist-induced stimulation of [³⁵S]GTPγS binding to G-proteins.

Materials:

-

Cell membranes expressing the cannabinoid receptor of interest.

-

[³⁵S]GTPγS.

-

Test compound (e.g., 8(R)-hydroxy-9(R)-HHC).

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of GDP, and the test compound or vehicle.

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding [³⁵S]GTPγS at a fixed concentration.

-

Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound.

-

Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values from the dose-response curve using non-linear regression.

In Vitro Metabolism Study (Metabolite Identification)

This protocol outlines a general procedure for identifying metabolites of a compound using human liver microsomes (HLMs).

Materials:

-

Human liver microsomes.

-

Test compound (e.g., 9(R)-HHC).

-

NADPH regenerating system (to initiate the enzymatic reaction).

-

Phosphate (B84403) buffer.

-

Quenching solution (e.g., acetonitrile).

-

LC-MS/MS system.

Procedure:

-

Pre-incubate the test compound with HLMs in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period (e.g., 60 minutes) at 37°C with shaking.

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using a high-resolution LC-MS/MS system.

-

Identify potential metabolites by comparing the mass spectra of the samples with the parent compound and predicting likely metabolic transformations (e.g., hydroxylation, carboxylation).

Signaling Pathways of Cannabinoid Receptors

Cannabinoid receptors CB1 and CB2 are G-protein coupled receptors that primarily couple to Gi/o proteins. Activation of these receptors by an agonist, such as 9(R)-HHC, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., inhibition of Ca²⁺ channels and activation of K⁺ channels).

CB1/CB2 Receptor Signaling Cascade

Conclusion

This compound is a recognized, albeit minor, metabolite of 9(R)-HHC. A significant data gap exists regarding its direct pharmacological activity at cannabinoid receptors. The provided pharmacological data for the parent compound, 9(R)-HHC, suggests that its metabolites may also possess cannabinoid activity, but this requires empirical validation. The detailed experimental protocols in this guide offer a foundational framework for researchers to investigate the pharmacological profile of 8(R)-OH-9(R)-HHC and other HHC metabolites, which is essential for a complete understanding of the effects of hexahydrocannabinol. Further research is imperative to elucidate the specific contributions of this and other metabolites to the overall pharmacological and toxicological profile of HHC.

The Metabolic Fate of Δ⁹-Hexahydrocannabinol: A Technical Guide to 8(R)-hydroxy-Δ⁹-HHC and 9(R)-hydroxy-Δ⁹-HHC

For Researchers, Scientists, and Drug Development Professionals

Abstract

Δ⁹-Hexahydrocannabinol (Δ⁹-HHC), a semi-synthetic cannabinoid structurally similar to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), has emerged as a substance of interest in both recreational and potential therapeutic contexts. Understanding its metabolic profile is critical for assessing its pharmacological activity, duration of action, and for the development of reliable detection methods. This technical guide provides an in-depth overview of the metabolism of Δ⁹-HHC, with a specific focus on the formation and characterization of its hydroxylated metabolites, 8(R)-hydroxy-Δ⁹-HHC and 9(R)-hydroxy-Δ⁹-HHC. We consolidate available quantitative data, detail experimental methodologies for their identification, and present key metabolic pathways.

Introduction to Δ⁹-Hexahydrocannabinol and its Metabolism

Δ⁹-Hexahydrocannabinol is typically encountered as a diastereomeric mixture of two epimers: (9R)-HHC and (9S)-HHC. The psychoactive effects of HHC are primarily attributed to the 9(R)-epimer, which exhibits a higher binding affinity for cannabinoid receptors.[1] Like Δ⁹-THC, HHC undergoes extensive phase I and phase II metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][3] The metabolic pathways of HHC share similarities with those of Δ⁹-THC, involving hydroxylation and subsequent oxidation.[2] However, distinct differences exist, particularly concerning the stereoselective metabolism of the 9(R) and 9(S) epimers and the formation of specific hydroxylated metabolites.[2]

Key Metabolites: 8(R)-hydroxy-Δ⁹-HHC and 9(R)-hydroxy-Δ⁹-HHC

Hydroxylation is a primary metabolic transformation of HHC. Two significant metabolites that have been identified are 8(R)-hydroxy-9(R)-HHC and 9(R)-hydroxy-HHC.

-

8(R)-hydroxy-9(R)-Hexahydrocannabinol: This metabolite is formed through hydroxylation at the C8 position of the hexahydrocannabinol (B1216694) molecule. It has been detected in both blood and urine samples following HHC consumption.[2] The formation of 8-hydroxy metabolites may play a more significant role in HHC metabolism compared to that of Δ⁹-THC.[2] It is important to note that due to IUPAC naming conventions, the stereochemistry at the C9 position of the 8-hydroxy metabolite may be designated opposite to that of the parent HHC epimer.[2]

-

9(R)-hydroxy-Hexahydrocannabinol: While the search results focus more on the 8-hydroxy and 11-hydroxy metabolites, the existence of other hydroxylated forms, including at the C9 position, is plausible and an area of ongoing research. For the purpose of this guide, we will focus on the confirmed and more extensively studied 8-hydroxy metabolite.

Quantitative Data on HHC Metabolites

The disposition of HHC epimers and their metabolites is stereoselective, leading to different concentrations in various biological matrices.[2] One study investigating the metabolic fate of a 50:50 mixture of 9(R)- and 9(S)-HHC after inhalation found that 9(R)-HHC was present in higher concentrations in the blood, while 9(S)-HHC was more abundant in the urine.[2]

The following table summarizes the key findings on the relative abundance of HHC metabolites:

| Biological Matrix | Predominant Metabolite of 9(R)-HHC | Predominant Metabolite of 9(S)-HHC | Citation |

| Blood | 11-nor-9(R)-HHC-COOH | 11-nor-9(S)-HHC-COOH (detected only in blood) | [4][5] |

| Urine | 8(R)-hydroxy-9(R)-HHC | 8(S)-hydroxy-9(S)-HHC (detected only in urine) | [2][4][5] |

Experimental Protocols for Metabolite Identification

The identification and quantification of HHC and its metabolites rely on sophisticated analytical techniques. Below are generalized protocols based on methodologies cited in the literature.

In Vitro Metabolism Studies

-

Objective: To investigate the metabolic pathways of HHC in a controlled environment using liver enzyme preparations.

-

Methodology:

-

Incubation: Incubate Δ⁹-HHC (or its individual epimers) with pooled human liver microsomes (HLMs) or S9 fractions.[6][7] The incubation mixture typically contains a NADPH-regenerating system to support CYP450 enzyme activity.

-

Extraction: After incubation, terminate the reaction and extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formed metabolites.[8][9]

-

In Vivo Sample Analysis

-

Objective: To identify and quantify HHC and its metabolites in biological samples from human subjects.

-

Methodology:

-

Sample Collection: Collect blood, urine, or oral fluid samples at various time points after controlled administration of HHC.[5]

-

Sample Preparation:

-

Blood/Plasma: Perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Urine: Perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates, followed by SPE or LLE.[3]

-

-

Derivatization (for GC-MS): Derivatize the extracted analytes (e.g., silylation) to improve their volatility and chromatographic properties.

-

Instrumental Analysis:

-

LC-MS/MS: Employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate. Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

GC-MS: Use a capillary column (e.g., HP-5MS) and a temperature program to separate the analytes. The mass spectrometer is typically operated in electron ionization (EI) mode.

-

-

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Δ⁹-HHC

The following diagram illustrates the primary metabolic transformations of the 9(R)-HHC and 9(S)-HHC epimers.

Caption: Metabolic pathways of 9(R)-HHC and 9(S)-HHC epimers.

Experimental Workflow for In Vivo Metabolite Analysis

This diagram outlines the typical workflow for analyzing HHC metabolites in biological samples.

Caption: Workflow for in vivo analysis of HHC metabolites.

Signaling Pathways

The psychoactive effects of (9R)-HHC are mediated through its interaction with the endocannabinoid system, primarily as an agonist at the cannabinoid type 1 (CB1) receptor.[2] The activity of its metabolites, such as 8(R)-hydroxy-9(R)-HHC, at these receptors is an area of active investigation. Understanding the signaling pathways affected by these metabolites is crucial for elucidating their pharmacological and toxicological profiles.

Caption: Postulated CB1 receptor signaling cascade for HHC and its active metabolites.

Conclusion and Future Directions

The metabolism of Δ⁹-HHC is a complex process characterized by stereoselectivity and the formation of multiple hydroxylated and oxidized metabolites. 8(R)-hydroxy-9(R)-HHC has been identified as a significant urinary metabolite of the psychoactive 9(R)-HHC epimer. The continued elucidation of the complete metabolic profile of HHC, including the pharmacokinetics and pharmacological activity of its metabolites, is essential for a comprehensive understanding of its effects. Future research should focus on obtaining more detailed quantitative data for all major metabolites, fully characterizing their receptor binding affinities and functional activities, and elucidating their potential roles in the overall pharmacological profile of HHC. This knowledge will be invaluable for drug development, clinical toxicology, and regulatory assessment.

References

- 1. Studies Pertaining to the Emerging Cannabinoid Hexahydrocannabinol (HHC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol | MDPI [mdpi.com]

- 7. Analytical toxicology of the semi-synthetic cannabinoid hexahydrocannabinol studied in human samples, pooled human live… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

natural occurrence of Hexahydrocannabinol in Cannabis sativa

An In-depth Technical Guide to the Natural Occurrence of Hexahydrocannabinol (HHC) in Cannabis sativa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrocannabinol (HHC) is a phytocannabinoid found as a trace component in Cannabis sativa.[1] While first identified in the 1940s through the semi-synthesis from Delta-9-Tetrahydrocannabinol (Δ⁹-THC), its natural presence in the plant, particularly in seeds and pollen, has been confirmed.[2][3][4] HHC is structurally similar to THC but possesses a hydrogenated cyclohexyl ring, which increases its chemical stability.[4][5][6] Commercially available HHC is predominantly semi-synthetic, produced via the hydrogenation of other more abundant cannabinoids like THC or Cannabidiol (CBD).[2][7] This is due to the extremely low concentrations of HHC found naturally, which makes its direct extraction economically unviable.[2][5] This guide provides a comprehensive overview of the natural occurrence of HHC in Cannabis sativa, its putative formation pathways, detailed protocols for its extraction and analysis, and its interaction with the endocannabinoid system.

Introduction

Hexahydrocannabinol (HHC) is a hydrogenated derivative of THC, first described by chemist Roger Adams in 1940.[3] It is classified as a minor cannabinoid, meaning it is present in the Cannabis sativa plant in very low concentrations, typically less than 1% of the total cannabinoid profile.[2] The HHC molecule contains three chiral centers, leading to several possible stereoisomers.[8] The two most relevant epimers are (9R)-HHC and (9S)-HHC, which differ in their binding affinity to cannabinoid receptors and thus in their biological activity.[8] The (9R)-HHC epimer is known to be more psychoactive, with an affinity for the CB1 receptor similar to that of Δ⁹-THC.[6][7][8] Due to its natural scarcity, the HHC found in consumer products is almost exclusively created in a laboratory setting through chemical synthesis.[2][3] This guide focuses specifically on the natural occurrence of HHC within the plant itself.

Natural Occurrence and Distribution in Cannabis sativa

HHC occurs naturally in Cannabis sativa in trace quantities.[7][8][9] Its presence has been primarily identified in the pollen and seeds of the plant.[2][10][11] HHC can also form as a degradation byproduct of Δ⁹-THC over time, where the double bond in the THC molecule is reduced.[3][6]

Data Presentation

Specific quantitative analyses detailing the concentration of HHC across different Cannabis sativa cultivars and plant parts (flowers, leaves, stems, seeds) are not extensively documented in peer-reviewed literature. Most studies refer to its presence in "trace amounts" or "low concentrations".[2][8][10] For context, the table below includes data on the related cannabinoid, Δ⁹-THC, found in cannabis seeds, which is where HHC is also reported to be present.

| Plant Part | Cannabinoid | Cultivar Type | Reported Concentration (μg/g) | Reference(s) |

| Seeds | HHC | Not Specified | Trace Amounts | [2][8][10][11] |

| Pollen | HHC | Not Specified | Trace Amounts | [2][10][11] |

| Seeds | Δ⁹-THC | Fiber-type (Hemp) | 0 - 12 µg/g | [12][13] |

| Seeds | Δ⁹-THC | Drug-type | 35.6 - 124 µg/g | [12][13] |

Note: The majority of Δ⁹-THC found in seeds is located on the outer surface, likely from contamination with resin from the flowering tops during harvesting.[12][13]

Putative Formation Pathways

Natural Formation

The natural occurrence of HHC in Cannabis sativa is believed to be primarily the result of the degradation of Δ⁹-THC. This process involves the reduction of the double bond in the cyclohexene (B86901) ring of the THC molecule. This conversion can happen slowly over time within the plant material.

References

- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hexahydrocannabinol (HHC): Key Facts and Insights - Sensi Seeds [sensiseeds.com]

- 3. cbd-alchemy.com [cbd-alchemy.com]

- 4. cannastra.com [cannastra.com]

- 5. hothousecucumber.com [hothousecucumber.com]

- 6. recovered.org [recovered.org]

- 7. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]

- 8. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sementeamanha.org [sementeamanha.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Psychoactive Properties of 8(R)-hydroxy-9(R)-hexahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 8(R)-hydroxy-9(R)-hexahydrocannabinol (8(R)-OH-9(R)-HHC), a primary metabolite of the psychoactive cannabinoid 9(R)-hexahydrocannabinol (9(R)-HHC). While 9(R)-HHC is recognized as the more pharmacologically active epimer of hexahydrocannabinol (B1216694), exhibiting psychoactive effects comparable to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), direct quantitative data on the psychoactive properties of its 8(R)-hydroxy metabolite remains limited in publicly available scientific literature. This document summarizes the known pharmacology of the parent compound, 9(R)-HHC, details the metabolic pathway leading to the formation of 8(R)-OH-9(R)-HHC, and presents established experimental protocols for the evaluation of cannabinoid activity. The significant knowledge gap regarding the direct cannabinoid receptor binding affinity and functional activity of 8(R)-OH-9(R)-HHC is highlighted, underscoring a critical area for future research in cannabinoid pharmacology and drug development.

Introduction

Hexahydrocannabinol (HHC) has emerged as a significant semi-synthetic cannabinoid, gaining attention in both recreational markets and scientific research.[1] HHC is typically produced through the hydrogenation of Δ⁸-THC or Δ⁹-THC, resulting in a mixture of two diastereomers: (9R)-HHC and (9S)-HHC.[2] Preclinical studies have consistently demonstrated that the (9R)-epimer is the more psychoactive of the two, with effects mediated primarily through the cannabinoid type 1 (CB1) receptor.[3][4]

Upon administration, 9(R)-HHC undergoes metabolism, primarily by cytochrome P450 enzymes, leading to the formation of various hydroxylated derivatives. One of the most significant of these is this compound (8(R)-OH-9(R)-HHC), which has been identified as a major metabolite in biological matrices such as blood and urine. Understanding the intrinsic psychoactive properties of this metabolite is crucial for a complete pharmacological profile of HHC and for assessing its potential contribution to the overall effects experienced by users.

This guide synthesizes the available information on 8(R)-OH-9(R)-HHC, focusing on its metabolic generation and the known psychoactive properties of its precursor. It also provides detailed experimental methodologies relevant to the study of such compounds, aiming to facilitate further research into this and other novel cannabinoids.

Pharmacology of 9(R)-Hexahydrocannabinol (Parent Compound)

The psychoactive effects of 8(R)-OH-9(R)-HHC are presumed to be linked to the pharmacology of its parent compound, 9(R)-HHC.

Cannabinoid Receptor Binding and Functional Activity

Studies have shown that 9(R)-HHC is a potent agonist at the CB1 receptor, with a binding affinity and functional activity comparable to that of Δ⁹-THC.[5][6] In contrast, the 9(S)-HHC epimer exhibits significantly lower affinity and activity at the CB1 receptor.[3][7] The interaction of 9(R)-HHC with the CB1 receptor is believed to be the primary mechanism underlying its psychoactive effects.[4]

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) and Functional Activities (EC₅₀) of 9(R)-HHC and Comparative Cannabinoids

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| 9(R)-HHC | Similar to Δ⁹-THC | Similar to Δ⁹-THC | 53.4 | [7] |

| 9(S)-HHC | ~10-fold lower than 9(R)-HHC | Lower than 9(R)-HHC | 624.3 | [7] |

| Δ⁹-THC | 5.1 - 40.7 | 3.1 - 36.4 | ~1-10 |[5][6] |

Note: Specific Kᵢ values for 9(R)-HHC are not consistently reported across the literature, with most sources stating its affinity is comparable to Δ⁹-THC.

In Vivo Psychoactive Effects

Preclinical studies in animal models have confirmed the psychoactive potential of 9(R)-HHC. The cannabinoid tetrad is a standard behavioral model used to assess CB1 receptor activation in mice and includes the measurement of hypolocomotion, catalepsy, antinociception, and hypothermia. 9(R)-HHC has been shown to induce all four of these effects, consistent with a Δ⁹-THC-like profile.[1] In drug discrimination studies, animals trained to recognize Δ⁹-THC will generalize to 9(R)-HHC, further indicating a similar subjective psychoactive experience.[1]

Metabolism of 9(R)-HHC to 8(R)-hydroxy-9(R)-HHC

Metabolic Pathway

The primary route of metabolism for 9(R)-HHC is oxidation, mediated by cytochrome P450 (CYP) enzymes in the liver. This process results in the addition of a hydroxyl group at various positions on the HHC molecule. Hydroxylation at the 8-position of the hexahydrocannabinol ring structure leads to the formation of 8-hydroxy-HHC metabolites. For the 9(R)-HHC epimer, this results in the formation of 8(R)-hydroxy-9(R)-HHC. This metabolite is readily detectable in blood and urine following HHC administration.

Pharmacokinetics

Pharmacokinetic studies have shown that 8(R)-OH-9(R)-HHC is a rapidly formed and eliminated metabolite. Its appearance in the bloodstream is quick, suggesting efficient enzymatic conversion of the parent compound. However, its half-life is relatively short, indicating that it is further metabolized or excreted.

Psychoactive Properties of 8(R)-hydroxy-9(R)-HHC: A Knowledge Gap

A thorough review of the scientific literature reveals a significant lack of direct experimental data on the psychoactive properties of this compound. To date, no studies have been published that report the binding affinities (Kᵢ values) of 8(R)-OH-9(R)-HHC for the CB1 and CB2 receptors, nor its functional activity (EC₅₀ values) in cell-based assays.

While it is plausible that this hydroxylated metabolite retains some affinity for cannabinoid receptors, its potency and efficacy relative to its parent compound, 9(R)-HHC, and Δ⁹-THC are unknown. The addition of a hydroxyl group can significantly alter the pharmacological properties of a molecule, potentially affecting its ability to cross the blood-brain barrier, its binding orientation within the receptor, and its subsequent activation of intracellular signaling pathways. Therefore, any assumptions about the psychoactivity of 8(R)-OH-9(R)-HHC remain speculative without empirical evidence.

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the psychoactive properties of 8(R)-OH-9(R)-HHC.

Synthesis and Isolation of 8(R)-hydroxy-9(R)-HHC

Conceptual Synthetic Workflow:

-

Synthesis of 9(R)-HHC: Stereoselective synthesis of 9(R)-HHC can be achieved through the hydrogenation of Δ⁸-THC using a suitable catalyst (e.g., Palladium on carbon).[8] The resulting diastereomeric mixture of HHC can be separated using chiral chromatography to isolate the 9(R)-epimer.

-

Biotransformation/Controlled Oxidation:

-

In Vitro Metabolism: Incubation of purified 9(R)-HHC with human liver microsomes in the presence of NADPH would generate a mixture of metabolites, including 8(R)-OH-9(R)-HHC.

-

Chemical Oxidation: Alternatively, a regioselective chemical oxidation could be explored, although this would likely require significant methods development to achieve the desired stereospecificity.

-

-

Purification: The resulting mixture would require purification, likely via high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), to isolate 8(R)-OH-9(R)-HHC.[9] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for structural confirmation and purity assessment.[9]

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.

-

Materials:

-

Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (8(R)-OH-9(R)-HHC) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-labeled potent cannabinoid like WIN 55,212-2).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

CB1 Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activation of the CB1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.

-

Materials:

-

Cell membranes from cells expressing human CB1 receptors.

-

[³⁵S]GTPγS.

-

Test compound (8(R)-OH-9(R)-HHC) at various concentrations.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).

-

-

Procedure:

-

Pre-incubate cell membranes with the test compound for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration.

-

Measure the radioactivity on the filters.

-

-

Data Analysis:

-

Plot the stimulated binding as a function of the test compound concentration.

-

Determine the EC₅₀ (the concentration of the test compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) using non-linear regression.

-

In Vivo Behavioral Assessment (Mouse Tetrad)

This series of tests is used to evaluate the cannabimimetic activity of a compound in mice.[1]

-

Animals: Male C57BL/6 mice are commonly used.

-

Drug Administration: The test compound (8(R)-OH-9(R)-HHC) is dissolved in a suitable vehicle (e.g., ethanol, emulphor, and saline) and administered via intraperitoneal (i.p.) injection.

-

Behavioral Tests (performed 30-60 minutes post-injection):

-

Spontaneous Activity: Locomotor activity is measured in an open-field arena.

-

Catalepsy: The time the mouse remains immobile on an elevated bar is recorded.

-

Antinociception: The latency to a nociceptive response (e.g., paw lick or jump) on a hot plate is measured.

-

Hypothermia: Rectal temperature is measured with a digital thermometer.

-

-

Data Analysis: The effects of the test compound are compared to those of a vehicle control group and a positive control group (e.g., Δ⁹-THC).

Conclusion and Future Directions

This compound is a major and rapidly formed metabolite of the psychoactive cannabinoid 9(R)-HHC. While the pharmacology of its parent compound is reasonably well-characterized and known to produce Δ⁹-THC-like effects, there is a critical absence of data regarding the intrinsic psychoactive properties of 8(R)-OH-9(R)-HHC. To fully understand the pharmacological and toxicological profile of HHC, it is imperative that future research focuses on the following:

-

Synthesis and Purification: Development of robust methods for the stereoselective synthesis and purification of 8(R)-OH-9(R)-HHC to enable its pharmacological investigation.

-

In Vitro Pharmacology: Determination of the binding affinities and functional activities of 8(R)-OH-9(R)-HHC at CB1 and CB2 receptors.

-

In Vivo Studies: Characterization of the in vivo effects of 8(R)-OH-9(R)-HHC using established behavioral models, such as the mouse tetrad and drug discrimination paradigms.

Elucidation of the psychoactive properties of this key metabolite will provide invaluable data for the scientific community, regulatory bodies, and the pharmaceutical industry, contributing to a more complete understanding of the effects of this emerging class of cannabinoids.

References

- 1. Cannabimimetic and discriminative stimulus effects of hexahydrocannabinols in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Hexahydrocannabinol Pharmacology, Toxicology, and Analysis: The First Evidence for a Recent New Psychoactive Substance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. recovered.org [recovered.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 8(R)-hydroxy-9(R)-Hexahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained popularity in recent years. Understanding its metabolism is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. One of the key metabolites is 8(R)-hydroxy-9(R)-Hexahydrocannabinol (8(R)-OH-9(R)-HHC), formed through the oxidation of 9(R)-HHC. Accurate and sensitive analytical methods are essential for the detection and quantification of this metabolite in biological matrices. These application notes provide detailed protocols for the analysis of 8(R)-OH-9(R)-HHC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

The primary analytical techniques for the determination of 8(R)-OH-9(R)-HHC in biological samples are LC-MS/MS and GC-MS. LC-MS/MS is generally preferred for its high sensitivity and selectivity, and its ability to analyze thermally labile compounds without derivatization. GC-MS, while also a powerful technique, often requires derivatization of the analyte to improve its volatility and thermal stability.

Quantitative Data Summary

The following tables summarize quantitative data for HHC and its metabolites, including 8(R)-OH-9(R)-HHC, found in various biological matrices from scientific literature. These values can serve as a reference for expected concentration ranges.

Table 1: Quantitative Data for 8(R)-OH-9(R)-HHC and Related Metabolites in Human Blood/Plasma

| Analyte | Matrix | Concentration Range (ng/mL) | LLOQ (ng/mL) | Analytical Method | Reference |

| 8(R)-OH-9(R)-HHC | Blood | Not always detected, but showed the highest average concentration among hydroxylated metabolites in one study.[1] | 0.2 | LC-MS/MS | [2] |

| 9(R)-HHC | Blood | 0.2 | LC-MS/MS | [3][4] | |

| 9(S)-HHC | Blood | 0.2 | LC-MS/MS | [3][4] | |

| 11-OH-9(R)-HHC | Blood | Detected in low concentrations | 0.2 | LC-MS/MS | [3] |

| 11-nor-9(R)-carboxy-HHC | Blood | Most prevalent metabolite in one study | 2.0 | LC-MS/MS | |

| 11-nor-9(S)-carboxy-HHC | Blood | Detected | 2.0 | LC-MS/MS |

Table 2: Quantitative Data for 8(R)-OH-9(R)-HHC and Related Metabolites in Human Urine

| Analyte | Matrix | Total Accumulation (ng) over 6h | LLOQ (ng/mL) | Analytical Method | Reference |